

comparing the toxicological profiles of U-49900 and its difluoro analog

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Compound of Interest

Compound Name: 3,4-Difluoro U-49900
hydrochloride

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A Comparative Toxicological Profile of U-49900 and its Difluoro Analog

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological profiles of the synthetic opioid U-49900 and its difluoro analog. Due to the limited availability of direct comparative studies, this document synthesizes existing data on U-49900 and inferences on its difluoro analog based on structure-activity relationships of similar fluorinated compounds. The information is intended to support research and drug development efforts in understanding the potential toxicological implications of halogen substitution in this class of synthetic opioids.

Introduction

U-49900 is a synthetic opioid that is structurally related to U-47700 and acts as a potent agonist at the μ -opioid receptor.^{[1][2]} The introduction of fluorine atoms into drug molecules can significantly alter their pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor binding affinity, and overall toxicity. This guide examines the known toxicological aspects of U-49900 and explores the anticipated profile of its 3,4-difluoro analog.

Chemical Structures

Compound	Chemical Structure
U-49900	3,4-dichloro-N-[2-(diethylamino)cyclohexyl]-N-methylbenzamide
3,4-difluoro-U-49900	3,4-difluoro-N-[2-(diethylamino)cyclohexyl]-N-methylbenzamide

Quantitative Toxicological Data

Direct comparative quantitative toxicological data for U-49900 and its difluoro analog are not readily available in the public domain. The following table summarizes the known in vitro activity of U-49900 and the difluoro analog of the related compound, U-47700, which can provide some insight into the potential effects of difluorination.

Parameter	U-49900	3,4-difluoro-U-47700	Reference(s)
μ-Opioid Receptor (MOR) Activity	Agonist	Weak Agonist	[3]
Anecdotal Potency	Higher doses required for effect compared to U-47700	Significantly reduced potency	[4]

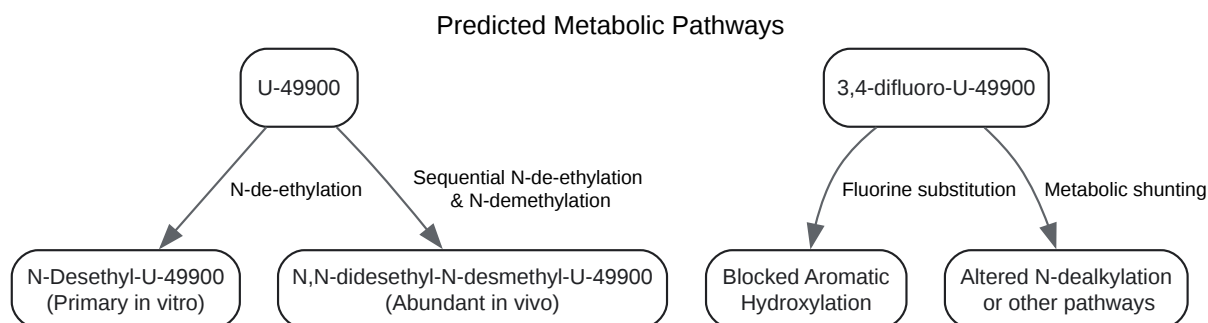
Note: Data for the difluoro analog is for 3,4-difluoro-U-47700, a structurally similar compound, as direct data for 3,4-difluoro-U-49900 is not available.

Metabolic Profile

Metabolism plays a crucial role in the duration of action and toxicity of xenobiotics. In vitro studies using human liver microsomes have identified the primary metabolic pathways for U-49900.

- U-49900 Metabolism: The primary metabolite of U-49900 identified in vitro is N-Desethyl-U-49900.[4][5] In a human urine specimen, the most abundant metabolite was found to be N,N-didesethyl-N-desmethyl-U-49900.[4][5]

- Anticipated Metabolism of 3,4-difluoro-U-49900: The introduction of fluorine atoms at the 3 and 4 positions of the phenyl ring is expected to alter the metabolic profile. Fluorine substitution can block sites of oxidative metabolism, potentially leading to a longer half-life or shunting metabolism to other sites on the molecule. This could result in a different metabolite profile and potentially altered toxicity.



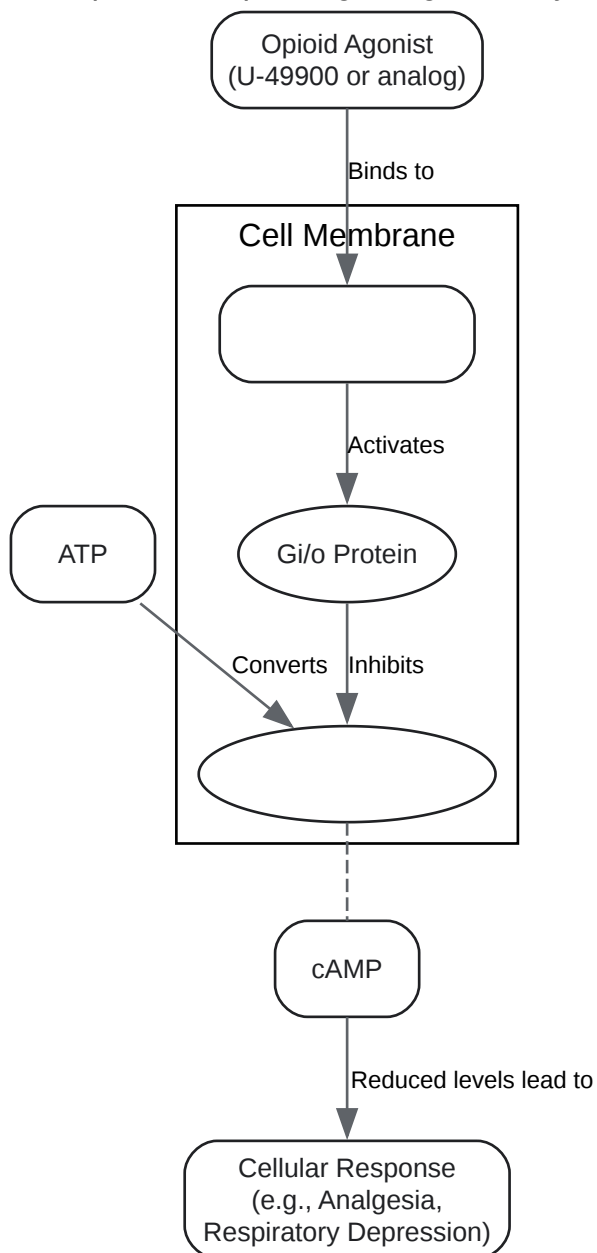
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Caption: Predicted metabolic pathways of U-49900 and its difluoro analog.

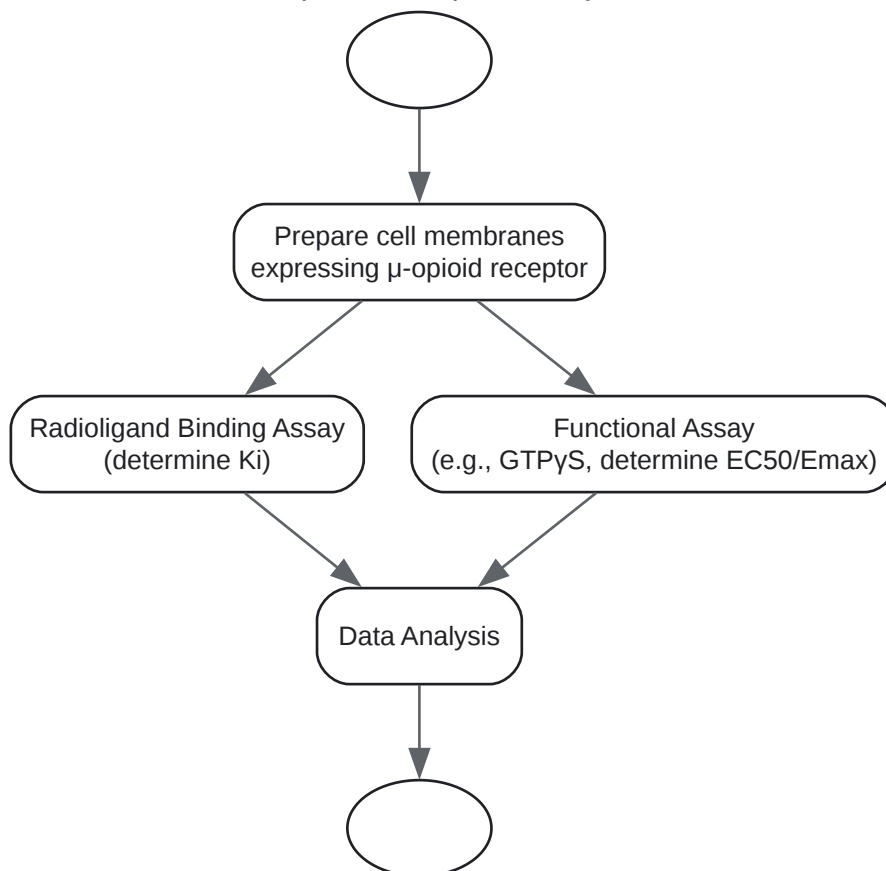
Mechanism of Action: μ -Opioid Receptor Signaling

Both U-49900 and its difluoro analog are expected to exert their effects primarily through the μ -opioid receptor (MOR), a G-protein coupled receptor. Activation of the MOR leads to a cascade of intracellular events resulting in analgesia, but also adverse effects like respiratory depression.

μ -Opioid Receptor Signaling Pathway



In Vitro Opioid Receptor Assay Workflow



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References

- 1. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Horizon: The Synthetic Opioid U-49900 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 4. researchgate.net [researchgate.net]

- 5. webpoisoncontrol.org [webpoisoncontrol.org]
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